molecular formula C21H15FN4OS B2916780 3-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide CAS No. 1797722-04-3

3-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide

Cat. No.: B2916780
CAS No.: 1797722-04-3
M. Wt: 390.44
InChI Key: PSCJEKARMVVGOV-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a fluorine atom at the 3-position and a thiazole ring linked to a pyridin-3-ylamino group. Its structure combines a fluorinated aromatic system with a heterocyclic thiazole-pyridine motif, which is often associated with biological activity in kinase inhibition, antimicrobial agents, or allosteric receptor modulation . The fluorine atom enhances metabolic stability and influences electronic properties, while the thiazole-pyridine moiety may facilitate target binding through hydrogen bonding or π-π interactions.

Properties

IUPAC Name

3-fluoro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4OS/c22-16-4-1-3-15(11-16)20(27)24-17-8-6-14(7-9-17)19-13-28-21(26-19)25-18-5-2-10-23-12-18/h1-13H,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCJEKARMVVGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.

Biological Activity

3-Fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide is a complex organic compound that combines multiple pharmacophores, including a thiazole ring, a pyridine moiety, and a benzamide structure. This unique arrangement suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C19H15FN2O\text{C}_{19}\text{H}_{15}\text{F}\text{N}_{2}\text{O}

It features a fluorine atom at the 3-position of the benzamide, which may enhance its biological efficacy through improved binding affinity to target proteins.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities, particularly in inhibiting cancer cell proliferation. The following sections detail specific areas of biological activity.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to inhibit key protein kinases involved in cell cycle regulation, particularly CDK4 and CDK6, which are critical for cancer cell proliferation .
    • Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, which may contribute to its potency against various cancer cell lines .
  • Case Studies :
    • In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia), with IC50 values lower than standard chemotherapeutics like doxorubicin .
    • A structure-activity relationship (SAR) analysis highlighted that substituents on the phenyl ring significantly influence anticancer activity. For instance, the presence of electronegative groups such as chlorine enhances antiproliferative effects .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies indicate that this compound may possess antimicrobial activity. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The SAR analysis for compounds related to this compound reveals several key findings:

  • Substituent Effects : The presence of various substituents on the thiazole and phenyl rings can significantly alter biological activity. For example, compounds with electron-withdrawing groups tend to exhibit enhanced potency against cancer cells .
Compound NameStructural FeaturesBiological Activity
Compound AThiazole + PyridineAnticancer
Compound BSulfonamide + ThiazoleAntimicrobial
Compound CFluorinated PhenylEnhanced Anticancer

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns on the Benzamide Core

  • 4-Fluoro analogs :
    • 4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide (CAS 1021265-80-4) : Incorporates a piperazine-linked propyl group on the thiazole ring, enhancing solubility and possibly modulating GPCR activity (Molecular formula: C23H23FN4O2S) .
    • 4-Fluoro-N-{[6-(4-fluorophenyl)-imidazothiazol-5-yl]methyl}benzamide (CAS 946199-69-5) : Features an imidazothiazole ring instead of thiazole, with dual fluorophenyl groups (Molecular weight: 371.4 g/mol). This modification may improve CNS penetration .

Thiazole Ring Modifications

  • Benzothiazole derivatives :
    • 3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide (CAS 923146-68-3) : Replaces thiazole with a difluorobenzothiazole, introducing chlorine for increased lipophilicity (Molecular formula: C20H12ClF2N3OS) .
  • Trifluoropropyl substitution: 4-(2-Methylthiazol-4-yl)-N-(3,3,3-trifluoropropyl)benzamide: The trifluoropropyl group enhances metabolic stability compared to the pyridinylamino group in the target compound, as seen in EthR inhibitors for tuberculosis .
Antifungal Activity:
  • 2-Hydroxy-5-(2-(4-(2-(phenylamino)thiazol-4-yl)phenyl)thiazol-4-yl)benzamide (27e): Exhibits MIC values of 7.81 µg/mL against Candida albicans, superior to fluconazole (15.62 µg/mL). The target compound’s fluorine substitution may reduce antifungal potency compared to hydroxy-substituted analogs .
  • (E)-2-(2-(Cyclohexenylmethylene)hydrazinyl)thiazole derivatives : Show MIC values as low as 0.015 µg/mL against Candida spp., highlighting the importance of hydrazine linkers for potency .
Antitubercular Activity:

Thiazole derivatives generally exhibit moderate activity, with none surpassing first-line drugs like isoniazid. The target compound’s pyridinylamino group may improve specificity for mycobacterial targets, though direct data are unavailable .

NMR Spectral Challenges:

3-fluoro-N-(3-fluorophenyl)benzamide and analogs exhibit complex ¹H NMR spectra due to overlapping aromatic signals and scalar couplings, complicating structural elucidation. The target compound’s pyridinylamino-thiazole system likely exacerbates spectral overlap .

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C22H17FN4OS (inferred) ~404.5 3-Fluoro, pyridin-3-ylamino-thiazole
3-Methoxy analog C22H18N4O2S 402.5 3-Methoxy, pyridin-3-ylamino-thiazole
4-Fluoro-piperazine analog C23H23FN4O2S 438.5 4-Fluoro, piperazine-propyl-thiazole
Imidazothiazole analog C19H15F2N3OS 371.4 4-Fluoro, imidazothiazole

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